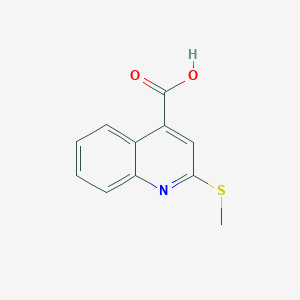
6-methyl-1H-1,8-naphthyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1H-1,8-naphthyridin-2-one is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties. This compound has a molecular formula of C9H8N2O and is characterized by a fused ring system containing nitrogen atoms at positions 1 and 8.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H-1,8-naphthyridin-2-one can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
化学反応の分析
Types of Reactions
6-Methyl-1H-1,8-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine compounds with various functional groups.
科学的研究の応用
6-Methyl-1H-1,8-naphthyridin-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-methyl-1H-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential inhibitor of c-Met kinase, a target involved in cancer cell proliferation . The compound binds to the active site of the enzyme, thereby inhibiting its activity and preventing downstream signaling pathways that promote cell growth and survival.
類似化合物との比較
Similar Compounds
1,6-Naphthyridin-2(1H)-one: Another naphthyridine derivative with similar biological activities.
1,8-Naphthyridine: The parent compound of 6-methyl-1H-1,8-naphthyridin-2-one, known for its diverse applications in medicinal chemistry.
6-Fluoro-2-methyl-1,8-naphthyridine: A fluorinated derivative with enhanced biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at position 6 and the nitrogen atoms at positions 1 and 8 contribute to its unique reactivity and potential therapeutic applications.
特性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
6-methyl-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H8N2O/c1-6-4-7-2-3-8(12)11-9(7)10-5-6/h2-5H,1H3,(H,10,11,12) |
InChIキー |
GDBWRRUKQJRSAO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(NC(=O)C=C2)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate](/img/structure/B13874541.png)


![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13874560.png)

![[5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B13874568.png)

![1,4-Dichloro-2-[(2-chloroprop-2-en-1-yl)oxy]benzene](/img/structure/B13874581.png)



